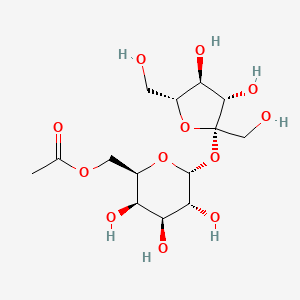
Sucrose 6'-Acetate, Technical grade 80per cent
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose 6’-Acetate, Technical grade 80 percent: is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule. It is typically available in technical grade with a purity of 80 percent . The molecular formula of Sucrose 6’-Acetate is C14H24O12, and it has a molecular weight of 384.33 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Sucrose 6’-Acetate is synthesized through the esterification of sucrose with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid. The process involves the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule .
Industrial Production Methods: In industrial settings, the production of Sucrose 6’-Acetate involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: Sucrose 6’-Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and acetic acid.
Oxidation: The compound can be oxidized to produce various oxidation products, depending on the reagents and conditions used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Sucrose and acetic acid.
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Substitution: Derivatives of sucrose with different functional groups.
科学研究应用
Sucrose 6’-Acetate has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme-substrate interactions.
作用机制
The mechanism of action of Sucrose 6’-Acetate involves its interaction with various molecular targets and pathways. The acetyl group at the 6’ position can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
相似化合物的比较
Sucrose Octaacetate: A fully acetylated derivative of sucrose with all hydroxyl groups acetylated.
Sucrose 2’,3’,4’,6’-Tetraacetate: A partially acetylated derivative with four acetyl groups.
Comparison:
属性
CAS 编号 |
936001-72-8 |
|---|---|
分子式 |
C14H24O12 |
分子量 |
384.33 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13?,14+/m1/s1 |
InChI 键 |
PAOSLUFSNSSXRZ-YOEPUIJWSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
同义词 |
β-D-Fructofuranosyl α-D-Galactopyranoside 6-Acetate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















